3-Methoxyiminodibenzyl

Description

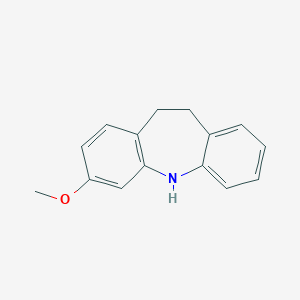

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6,11-dihydro-5H-benzo[b][1]benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-17-13-9-8-12-7-6-11-4-2-3-5-14(11)16-15(12)10-13/h2-5,8-10,16H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGUWTQTKHFOSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC3=CC=CC=C3N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442785 | |

| Record name | 3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26945-63-1 | |

| Record name | 3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methoxyiminodibenzyl and Its Derivatives

Classical Synthetic Pathways to the Iminodibenzyl (B195756) Core

The foundational iminodibenzyl structure is typically assembled through a sequence involving the formation of a bibenzyl backbone, reduction of nitro groups, and a final ring-closing reaction.

The conclusive step in forming the iminodibenzyl core is an intramolecular cyclization of a 2,2'-diaminobibenzyl precursor. The most established method involves the use of a dehydrating acid catalyst at high temperatures.

Polyphosphoric acid (PPA) is frequently employed to catalyze the cyclization of 2,2'-diaminobibenzyl. beilstein-journals.orgnih.gov The reaction is typically conducted at elevated temperatures, often between 240°C and 300°C. google.com In this process, the PPA facilitates the condensation and elimination of ammonia (B1221849) to form the central seven-membered azepine ring. beilstein-journals.orggoogle.com An alternative continuous method involves reacting molten 2,2'-diaminodibenzyl with phosphoric acid, first in an exothermic neutralization step at 160°C–200°C, followed by an endothermic cyclization at 260°C–320°C. Following cyclization, the product can be purified by methods such as vacuum distillation, where nitrogen sparging helps vaporize the iminodibenzyl for collection in a cyclone separator. patsnap.com

| Precursor | Catalyst/Reagent | Temperature (°C) | Key Features |

| 2,2'-Diaminobibenzyl | Polyphosphoric Acid (PPA) | 280 | Heat preservation for 5 hours, followed by cooling and washing. google.com |

| 2,2'-Diaminobibenzyl | Phosphoric Acid | 240 - 300 | Integrated with vacuum distillation for purification. |

| 2,2'-Diaminodibenzyl | Phosphoric Acid (molten) | 260 - 320 | Continuous process involving neutralization and condensation steps. |

The key intermediate, 2,2'-diaminobibenzyl, is synthesized via the reduction of 2,2'-dinitrobibenzyl. beilstein-journals.orgnih.gov This precursor itself is typically prepared through the oxidative coupling of o-nitrotoluene under alkaline conditions. beilstein-journals.orgnih.gov

The reduction of the dinitro compound to the diamine is a critical step and can be accomplished through several methods:

Catalytic Hydrogenation: This is a common and efficient method, using catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.govgoogle.comjustia.com The reaction is often carried out in a solvent like methanol. google.com

Chemical Reduction: An alternative route involves using reducing agents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as iron(III) oxide-hydroxide (FeO(OH)), which has been reported to yield the diamine in good purity. google.com Other classical reducing systems include stannous chloride or zinc in the presence of hydrochloric acid. justia.com

After the reduction, the resulting 2,2'-diaminobibenzyl is typically purified, for instance, by high-vacuum distillation, before proceeding to the cyclization step. google.com

Regioselective Functionalization of the Iminodibenzyl Scaffold

Once the iminodibenzyl core is formed, further derivatization allows for the introduction of specific functional groups, such as the methoxy (B1213986) group in 3-Methoxyiminodibenzyl, and other moieties that modulate the compound's properties.

The synthesis of this compound is achieved through a site-specific strategy where the methoxy group is introduced onto the aromatic precursor prior to the ring-closing step. A documented synthesis involves the cyclization of 2,2'-diamino-4-methoxydibenzyl diphosphate. google.com This precursor is heated to high temperatures (e.g., 280°C) to induce cyclization, yielding the desired this compound after purification. google.com This approach ensures the regioselective placement of the methoxy group at the 3-position of the final iminodibenzyl scaffold.

The introduction of an aryl substituent at the nitrogen atom of the iminodibenzyl ring is a key transformation for creating compounds used in materials science and medicinal chemistry. researchgate.netrsc.orgresearchgate.net This is primarily achieved through metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and widely used method for forming C-N bonds. wikipedia.orgorganic-chemistry.org The reaction couples iminodibenzyl with various aryl halides (bromides and chlorides) and triflates. researchgate.netthieme-connect.de Modern catalyst systems, such as those using RuPhos-based palladacycle precatalysts, are highly efficient, allowing for low catalyst loadings (0.1 to 1 mol%) and demonstrating broad substrate scope, including sterically hindered partners. researchgate.netthieme-connect.de

Copper-Catalyzed N-Arylation (Ullmann-type Reaction): As a more economical alternative to palladium, copper-based systems have been developed for the N-arylation of iminodibenzyl. wikipedia.orgorganic-chemistry.org Ligand-free protocols using simple copper sources like copper(I) oxide (CuO) have proven effective for coupling iminodibenzyl with a wide range of aryl bromides, iodides, and even unactivated aryl chlorides under mild conditions. rsc.orgresearchgate.net Nickel-based catalysts have also been explored for this transformation. rsc.orgresearchgate.net

The table below summarizes typical conditions for the N-arylation of iminodibenzyl.

| Aryl Halide Example | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Chlorotoluene | Pd-RuPhos-G4 (0.1 mol%) | Li(NSiMe₃)₂ | 1,4-Dioxane | 100 | 94 thieme-connect.de |

| 4-Bromoanisole | Pd-RuPhos-G4 (0.1 mol%) | Li(NSiMe₃)₂ | 1,4-Dioxane | 100 | 95 thieme-connect.de |

| Bromobenzene | CuO (5 mol%) | KOtBu | THF | 80 | 95 rsc.orgresearchgate.net |

| 1-Bromo-4-fluorobenzene | CuO (5 mol%) | KOtBu | THF | 80 | 96 rsc.orgresearchgate.net |

| Chlorobenzene | NiO (10 mol%) / PPh₃ (20 mol%) | KOtBu | THF | 120 | 72 rsc.orgresearchgate.net |

The functionalization of the iminodibenzyl nitrogen is not limited to arylation; the introduction of aliphatic side chains is a common strategy for producing a variety of derivatives, particularly those with pharmacological applications. mdpi.com The most direct method for this is N-alkylation.

This reaction typically involves deprotonating the nitrogen atom of the iminodibenzyl ring with a strong base, such as sodamide (NaNH₂), to form a nucleophilic amide anion. google.com This anion then reacts with an appropriate alkylating agent, usually an alkyl halide, via a nucleophilic substitution reaction to form the N-substituted product. google.com For example, reacting 3-methoxy-5H-dibenz[b,f]azepine with sodamide and 1-dimethylamino-2,2-dimethyl-3-bromopropane in refluxing xylene yields the corresponding N-alkylated derivative. google.com The nature of the final product can be easily varied by changing the structure of the alkyl halide used in the reaction.

Advanced Catalytic Approaches in Iminodibenzyl Synthesis and Derivatization

The functionalization and synthesis of the iminodibenzyl core have been significantly advanced through modern catalytic methods. These approaches offer improved efficiency, selectivity, and substrate scope compared to traditional synthetic routes, enabling the creation of complex derivatives. Key developments include the use of noble-metal, copper, and nickel catalysts, as well as emerging biocatalytic systems.

Noble-Metal Catalysis in Iminodibenzyl Systems

Noble-metal catalysts, particularly those based on palladium (Pd), have historically been a cornerstone in the synthesis and derivatization of iminodibenzyl and related heterocyclic systems. researchgate.net One significant application is in dehydrogenation reactions. For instance, this compound can be converted to its unsaturated analogue, 3-methoxy-5H-dibenz[b,f]azepine, through sublimation over a 30% palladium on charcoal (Pd/C) catalyst packed in a heated glass column. researchgate.net Similarly, the parent compound, 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl), can be dehydrogenated in the gas phase by passing it through a heated column packed with Pd/C and glass wool to yield 5H-dibenzo[b,f]azepine. whiterose.ac.uk

Palladium catalysts are also central to cross-coupling reactions, such as the Buchwald-Hartwig amination, for the construction of the dibenzo[b,f]azepine skeleton. whiterose.ac.uknih.gov These reactions typically involve the coupling of aryl halides with amines to form the core structure or to functionalize it. whiterose.ac.uk While effective, the high cost and potential toxicity of noble metals have spurred the development of more economical and sustainable catalytic systems. researchgate.net

Copper-Mediated Cross-Coupling Reactions

Copper-based catalysts have emerged as a low-cost and efficient alternative to palladium for the functionalization of iminodibenzyls. researchgate.net A notable advancement is the development of a ligand-free, copper-catalyzed N-arylation of iminodibenzyl with a wide range of unactivated aryl halides under mild conditions. researchgate.net

Initial studies identified copper(II) oxide (CuO) as a highly effective catalyst for the N-arylation of iminodibenzyl with bromobenzene. researchgate.net The reaction conditions were optimized, finding that potassium tert-butoxide (KOtBu) as a base in dimethyl sulfoxide (B87167) (DMSO) at 120 °C provided the desired N-arylated product in excellent yield. researchgate.net This method tolerates various functional groups on the aryl halide, including both electron-donating and electron-withdrawing groups, and is effective for aryl bromides, iodides, and even activated aryl chlorides. researchgate.net

| Aryl Halide | Product Yield (%) |

|---|---|

| Bromobenzene | 95 |

| 4-Chlorobenzonitrile | 96 |

| 1-Chloro-4-nitrobenzene | 98 |

| 1-Bromo-4-methoxybenzene | 93 |

| 1-Iodo-4-methoxybenzene | 95 |

| 1-Bromo-4-methylbenzene | 92 |

| 1-Iodo-4-methylbenzene | 94 |

| 1-Bromo-3,5-dimethylbenzene | 89 |

Reaction Conditions: Iminodibenzyl, aryl halide, CuO (10 mol%), KOtBu (2.0 equiv.), DMSO, 120 °C, 24 h. Yields are isolated yields.

Nickel-Based Catalytic Systems for Iminodibenzyl Functionalization

Alongside copper, nickel-based catalysts have been successfully applied to the N-arylation of iminodibenzyl derivatives, providing another practical alternative to palladium systems. researchgate.net The first nickel-catalyzed N-arylation of dibenzazepines was developed using nickel(II) oxide (NiO) as the catalyst in the presence of triphenylphosphine (B44618) (PPh₃) as a ligand. researchgate.net

This system effectively couples iminodibenzyl with various unactivated aryl bromides and iodides. researchgate.net The reactions are typically carried out at 100 °C in a solvent such as toluene, with potassium tert-butoxide serving as the base. researchgate.net The protocol demonstrates moderate to excellent yields, further broadening the toolkit for modifying the iminodibenzyl scaffold. researchgate.net

| Aryl Halide | Product Yield (%) |

|---|---|

| Bromobenzene | 85 |

| Iodobenzene | 87 |

| 1-Bromo-4-methoxybenzene | 81 |

| 1-Iodo-4-methoxybenzene | 83 |

| 1-Bromo-4-methylbenzene | 83 |

| 1-Iodo-4-methylbenzene | 86 |

| 1-Bromo-2-methylbenzene | 75 |

Reaction Conditions: Iminodibenzyl, aryl halide, NiO (5 mol%), PPh₃ (10 mol%), KOtBu (2.0 equiv.), Toluene, 100 °C, 24 h. Yields are isolated yields.

Biocatalytic Approaches for Imine Reduction and Analogue Synthesis

Biocatalysis represents a frontier in green and highly selective chemical synthesis. For iminodibenzyl analogues, biocatalytic methods focus on the use of enzymes, particularly imine reductases (IREDs), to perform stereoselective reductions. manchester.ac.uknih.govnottingham.ac.uk These enzymes offer a pathway to chiral amines, which are valuable in pharmaceutical applications. nih.gov

Research has demonstrated that IREDs can catalyze the asymmetric reduction of dibenzazepine (B1670418) imines to their corresponding amines with high enantioselectivity. manchester.ac.uknottingham.ac.uknih.gov For example, several enantiocomplementary IREDs have been identified for the synthesis of (R)- and (S)-5-methyl-6,7-dihydro-5H-dibenz[c,e]azepine from the parent imine, achieving excellent enantiomeric excess. manchester.ac.uk One study highlighted the preparative-scale transformation using (R)- and (S)-selective IREDs to yield enantiopure dibenzazepine products with 95% and 93% yield, respectively. nottingham.ac.uk The NADPH-dependent imine reductase from Ajellomyces dermatitidis (AdRedAm) has been specifically noted for its utility in the reduction of dibenzazepine substrates. researchgate.netnih.gov

While direct biocatalytic synthesis of this compound is not widely documented, these findings showcase the powerful potential of IREDs for creating chiral analogues. This approach avoids harsh reagents and provides access to specific stereoisomers that are difficult to obtain through traditional chemical methods. nih.gov

Industrial Scale Synthesis Considerations and Process Optimization

The large-scale production of iminodibenzyl, a key intermediate, necessitates processes that are not only high-yielding but also efficient, cost-effective, and environmentally conscious. The primary industrial method involves the catalytic cyclization of 2,2'-diaminodibenzyl. researchgate.netacs.org

A significant advancement in industrial synthesis is the development of a continuous process using a fixed-bed reactor. nottingham.ac.uk In this method, 2,2'-diaminobibenzyl is heated and mixed with high-temperature water vapor, and the resulting gas mixture is passed through a fixed-bed reaction tube containing a phosphoric acid on silica-alumina (H₃PO₄/SiO₂·Al₂O₃) catalyst. nottingham.ac.uk This process facilitates a deamination and ring-closure reaction at temperatures between 280-370°C. nottingham.ac.uk This continuous method is highly efficient, with reports of a single-pass yield reaching 100% and sustained yields of over 98% for three months of continuous operation without catalyst replacement. nottingham.ac.uk

Process optimization has focused on improving thermal efficiency and integrating steps to reduce waste and energy consumption. An integrated cyclization-distillation method combines the reaction and purification steps. acs.orgchemistryviews.org After the cyclization of 2,2'-diaminodibenzyl with phosphoric acid at 240°C–300°C, nitrogen sparging under vacuum is used to vaporize the iminodibenzyl product, which is then collected in a cyclone separator. acs.orgchemistryviews.org This technique eliminates the need for solvent extraction, simplifies the process, and yields a product with a purity exceeding 99.0%. acs.orgchemistryviews.org

| Parameter | Value/Range | Source |

|---|---|---|

| Raw Material | 2,2'-diaminodibenzyl | nottingham.ac.uk |

| Catalyst | H₃PO₄/SiO₂·Al₂O₃ | nottingham.ac.uk |

| Reactor Type | Fixed-bed reactor | nottingham.ac.uk |

| Reaction Temperature | 280°C–370°C | nottingham.ac.uk |

| Single-Pass Yield | Up to 100% | nottingham.ac.uk |

| Sustained Yield (3 months) | >98% | nottingham.ac.uk |

| Purity (Cyclization-Distillation) | >99.0% | acs.orgchemistryviews.org |

| Metric | Continuous Reactor | Cyclization-Distillation | Historical Methods | Source |

|---|---|---|---|---|

| Yield | 98.9% | 85.4%–92% | 72.6%–92% | nih.gov |

| Purity | 98.9%–99.7% | >99% | 95%–98% | nih.gov |

| Energy Consumption | 50% reduction | Moderate | High | nih.gov |

| Solvent Use | None (Vapor Phase) | None (Integrated) | High (Extraction) | nih.gov |

Advanced Spectroscopic Characterization and Structural Analysis of 3 Methoxyiminodibenzyl Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous assignment of protons and carbons within the 3-Methoxyiminodibenzyl framework. uobasrah.edu.iq Both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus, allowing for detailed structural confirmation.

In ¹H NMR spectra of iminodibenzyl (B195756) derivatives, the aromatic protons typically appear as multiplets in the downfield region, a characteristic feature of protons attached to a benzene (B151609) ring. The chemical shifts are influenced by the electronic effects of substituents on the aromatic rings. The methoxy (B1213986) group (-OCH₃) protons characteristically present as a sharp singlet, with its precise chemical shift providing information about its electronic environment. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. The carbon atoms of the aromatic rings resonate at distinct frequencies, which are sensitive to the substitution pattern. The methoxy carbon, for instance, exhibits a characteristic signal that can be readily identified. mdpi.com

Conformational analysis of the flexible dibenzazepine (B1670418) ring system can also be investigated using NMR techniques. nih.govauremn.org.br By measuring nuclear Overhauser effects (NOEs) and spin-spin coupling constants (J-couplings), it is possible to deduce through-space proximities and dihedral angles between protons, respectively. mdpi.com These parameters, often in conjunction with computational modeling, allow for the determination of the preferred conformations of the molecule in solution. nih.govnih.gov

Interactive Data Table: Representative NMR Data for an Iminodibenzyl Derivative

Below is a table showcasing typical ¹H and ¹³C NMR chemical shifts for a substituted iminodibenzyl compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 (multiplet) | 110 - 150 |

| Methoxy (-OCH₃) | ~3.8 (singlet) | ~55 |

| Aliphatic CH₂ | 2.5 - 3.5 (multiplet) | 30 - 40 |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the iminodibenzyl derivative.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a valuable tool for probing the electronic transitions within the this compound system. amhsr.org The chromophores present in the molecule, primarily the aromatic rings and the imine group, absorb light in the UV-Vis region, leading to the promotion of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectra of iminodibenzyl derivatives typically exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. libretexts.org The π → π* transitions, which are generally more intense, arise from the excitation of electrons in the delocalized π-systems of the aromatic rings. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of substituents. The methoxy group, being an electron-donating group, can cause a bathochromic (red) shift in the absorption maxima.

The n → π* transitions, which are typically weaker, involve the excitation of non-bonding electrons (from the nitrogen of the imine group, for example) to an anti-bonding π* orbital. These transitions are also influenced by the molecular structure and solvent polarity. scielo.org.za

Interactive Data Table: Typical UV-Vis Absorption Data for Aromatic Imines

This table provides a general range for the absorption maxima observed in aromatic imine compounds.

| Transition Type | Wavelength Range (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π → π | 200 - 400 | 10,000 - 50,000 |

| n → π | 300 - 500 | 10 - 1,000 |

Note: The specific λ_max and ε values are dependent on the molecular structure, solvent, and concentration. nih.gov

Fluorescence Spectroscopy and Luminescence Properties

Fluorescence spectroscopy provides insights into the excited state properties and de-excitation pathways of this compound and its derivatives. Following absorption of UV-Vis light, excited molecules can relax to the ground state by emitting photons, a process known as fluorescence.

The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted (Stokes shift). The quantum yield of fluorescence, which is the ratio of emitted photons to absorbed photons, is a key parameter that reflects the efficiency of the luminescence process. The fluorescence lifetime, the average time the molecule spends in the excited state before returning to the ground state, is another important characteristic.

The luminescence properties of iminodibenzyl derivatives are highly dependent on their molecular structure, rigidity, and the surrounding environment. nih.gov The presence of the methoxy group and the conformation of the dibenzazepine ring can significantly influence the fluorescence quantum yield and lifetime. For instance, increased molecular rigidity often leads to enhanced fluorescence by reducing non-radiative decay pathways.

X-ray Crystallography for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction Studies of Iminodibenzyl Derivatives

Single crystal X-ray diffraction analysis requires the growth of high-quality single crystals of the compound of interest. unimi.itcrystallizationsystems.com Once a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. nih.gov

For iminodibenzyl derivatives, X-ray crystallography can reveal the precise puckering of the seven-membered dibenzazepine ring, the orientation of the methoxy group, and the geometry of the imine functionality. mdpi.com This detailed structural information is crucial for understanding the structure-property relationships of these compounds.

Interactive Data Table: Illustrative Crystallographic Parameters for an Organic Molecule

This table presents a hypothetical set of unit cell parameters that could be obtained from a single crystal X-ray diffraction experiment.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 8.9 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1365 |

Analysis of Hydrogen Bonding and Supramolecular Interactions in Crystal Lattices

Beyond the structure of a single molecule, X-ray crystallography provides invaluable information about how molecules pack together in the crystal lattice. This packing is governed by a variety of non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. nih.govias.ac.in

Computational Chemistry and Theoretical Investigations of the Iminodibenzyl Framework

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. chemrxiv.org This method is predicated on the concept that the energy of a molecule can be determined from its electron density, offering a balance between computational cost and accuracy. chemrxiv.org For the iminodibenzyl (B195756) framework, DFT calculations are instrumental in determining the most stable molecular geometry (i.e., the lowest energy conformation).

By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can perform geometry optimization to predict bond lengths, bond angles, and dihedral angles. icm.edu.plmdpi.com These calculations are crucial for understanding the characteristic bent, or "butterfly," conformation of the dibenzyl rings relative to the central nitrogen-containing ring. The introduction of a methoxy (B1213986) group at the 3-position is expected to subtly alter the geometry and electron distribution, which can be precisely quantified through DFT. Theoretical calculations using DFT methods allow for the accurate prediction of structural and electronic properties when compared with experimental data. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. dergipark.org.trgrowingscience.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that a molecule is more easily polarizable and exhibits higher chemical reactivity. nih.gov

Table 1: Representative Frontier Orbital Data for an Iminodibenzyl Derivative This interactive table provides hypothetical data to illustrate the concepts of HOMO-LUMO analysis.

| Parameter | Energy Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.85 | Electron-donating capability |

| LUMO Energy | -1.20 | Electron-accepting capability |

| HOMO-LUMO Gap | 4.65 | Chemical reactivity and stability |

| Chemical Hardness (η) | 2.325 | Resistance to change in electron distribution |

| Chemical Potential (µ) | -3.525 | Electron escaping tendency |

Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged reactants. uni-muenchen.de An MESP map displays the electrostatic potential on the surface of a molecule, typically using a color-coded scheme to indicate different charge regions. nih.govresearchgate.net Electron-rich areas, which are susceptible to electrophilic attack, are colored red, while electron-poor regions, prone to nucleophilic attack, are colored blue. Neutral regions are typically green. nih.govresearchgate.net

For 3-Methoxyiminodibenzyl, an MESP map would reveal negative potential (red) around the electronegative nitrogen and oxygen atoms, highlighting these as likely sites for interaction with positive charges or electrophiles. chemrxiv.org The aromatic rings would show regions of negative potential above and below the plane, characteristic of π-electron systems. This analysis is crucial for understanding non-covalent interactions and predicting how the molecule might bind to a biological target or another molecule. chemrxiv.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) extends its utility to the study of electronically excited states. mpg.dersc.org This method is widely used to calculate the energies of electronic transitions, which can then be correlated with experimental UV-Visible absorption spectra. growingscience.comepa.gov

By applying TD-DFT to the optimized ground-state geometry of this compound, one can predict its absorption spectrum, including the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. rsc.org This provides insight into how the molecule interacts with light. The calculations can elucidate the nature of the electronic transitions, for instance, whether they are localized on the aromatic rings or involve charge transfer from the methoxy or amino groups to the π-system of the dibenzyl framework.

Conformational Analysis and Dynamics of Iminodibenzyl Derivatives

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis involves identifying the stable conformers (low-energy structures) of a molecule and the energy barriers between them. lasalle.edu The iminodibenzyl scaffold is not planar and can exist in various conformations. The interconversion between these forms, such as chair and twist forms, can be studied computationally to map out the potential energy surface. researchgate.net

Structure-Activity Relationship (SAR) Modeling: Chemical Space Exploration for Iminodibenzyl Scaffolds

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are vital in medicinal chemistry for designing molecules with enhanced biological activity. mdpi.com These models correlate variations in the chemical structure of a series of compounds with changes in their measured activity. Computational modeling plays a key role in SAR by exploring the "chemical space" of a molecular scaffold. mdpi.com

For the iminodibenzyl scaffold, computational techniques can be used to generate a library of virtual derivatives by modifying substituents at various positions. By calculating key molecular descriptors (e.g., steric, electronic, hydrophobic properties) for each derivative, researchers can build predictive 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com These models help identify which structural features are crucial for a desired activity, guiding the synthesis of new, more potent compounds based on the iminodibenzyl framework. mdpi.com

Ligand-Metal Interactions and Complex Stability: A Computational Perspective

The iminodibenzyl framework, containing nitrogen and potentially other donor atoms like the oxygen in the methoxy group, can act as a ligand, forming complexes with metal ions. Computational chemistry offers a powerful lens through which to study these interactions. researchgate.net DFT calculations can be used to model the geometry of metal complexes, predict their stability, and analyze the nature of the metal-ligand bond. chemrxiv.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

Future Research Directions and Emerging Trends in 3 Methoxyiminodibenzyl Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The traditional synthesis of iminodibenzyl (B195756) derivatives often involves multi-step processes that can be costly and generate significant waste. justia.com Consequently, a major thrust in current research is the development of novel, efficient, and sustainable synthetic methodologies. Early industrial methods relied on the cyclization of 2,2'-diaminobibenzyl at high temperatures, sometimes using catalysts like polyphosphoric acid. google.com While effective, these conditions are harsh.

Future research is trending towards catalytic solutions that offer higher yields, milder reaction conditions, and improved atom economy. One promising approach involves the vapor phase dehydration of 10,11-dihydro-5H-dibenzo[b,f]azepine over catalyst systems such as iron/potassium/chromium. beilstein-journals.org Another innovative method utilizes a fixed-bed reactor with a H₃PO₄/SiO₂·Al₂O₃ catalyst for the deamination and ring-closure of 2,2'-diaminobibenzyl, achieving yields of over 98%. patsnap.comgoogle.com This continuous flow process represents a significant step towards more sustainable industrial production. patsnap.com

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have become powerful tools for constructing the central azepine ring. beilstein-journals.orgnih.gov Research is focused on one-pot domino reactions that combine multiple steps, such as a Mizoroki-Heck reaction followed by a Buchwald-Hartwig cyclization, to build the complex tricycle from simpler precursors with high efficiency. beilstein-journals.org These advanced catalytic methods avoid the use of expensive or hazardous reagents required in older processes, aligning with the principles of green chemistry. justia.comgoogle.com

| Synthetic Approach | Key Features | Potential Advantages |

| Catalytic Dehydrogenation | Vapor phase reaction over metal oxide catalysts (e.g., Fe/K/Cr). beilstein-journals.org | Suitable for large-scale industrial production. beilstein-journals.org |

| Fixed-Bed Catalytic Cyclization | Continuous flow reaction using H₃PO₄/SiO₂·Al₂O₃ catalyst. patsnap.comgoogle.com | High yield (>98%), catalyst stability, continuous process. patsnap.comgoogle.com |

| Buchwald-Hartwig Amination | Intramolecular C-N bond formation using palladium catalysts. beilstein-journals.orgnih.gov | High functional group tolerance, milder conditions. beilstein-journals.org |

| Domino Reactions | Multi-step sequences (e.g., Heck-Buchwald-Hartwig) in a single pot. beilstein-journals.org | Increased efficiency, reduced waste and purification steps. beilstein-journals.org |

Advanced Functionalization Strategies for Tunable Properties

The ability to strategically add functional groups to the iminodibenzyl core is crucial for tailoring its electronic and physical properties for specific applications. Research is moving beyond simple substitutions to more advanced and site-selective functionalization strategies.

The nitrogen atom at the 5-position is a primary target for modification. N-arylation using copper, nickel, or palladium catalysts allows for the introduction of various aromatic groups, which can significantly alter the molecule's photophysical properties. beilstein-journals.org Furthermore, reacting the iminodibenzyl core with phosgene (B1210022) or carbonyl chlorides enables the attachment of diverse side chains, a common strategy in medicinal chemistry. nbinno.com

Functionalization of the aromatic rings and the ethylene (B1197577) bridge is also an area of intense investigation. For instance, bromination followed by subsequent cross-coupling reactions provides a versatile handle for introducing a wide range of substituents. beilstein-journals.org These modifications are essential for tuning the HOMO/LUMO energy levels, which is critical for applications in organic electronics. nycu.edu.tw The development of site-selective C-H activation techniques is an emerging frontier that promises to provide even more direct and efficient routes to novel derivatives without the need for pre-functionalized starting materials.

Rational Design of Iminodibenzyl-Based Materials for Emerging Technologies

The rigid, electron-rich, and thermally stable nature of the iminodibenzyl scaffold makes it an attractive building block for advanced materials. nycu.edu.tw A significant emerging application is in the field of organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs). When iminodibenzyl groups are incorporated into fluorescent distyrylarylene structures, they act as strong electron donors, shifting the emission to the blue region of the spectrum. nycu.edu.tw These materials have been successfully used as dopants to create highly efficient blue and white OLEDs. nycu.edu.tw

Another promising area is in dye-sensitized solar cells (DSSCs). beilstein-journals.orgwikipedia.org Iminodibenzyl moieties can serve as the electron donor part of D-π-A (Donor-π bridge-Acceptor) organic dyes. researchgate.netresearchgate.net The strong donating character of the iminodibenzyl group helps to facilitate charge separation and injection into the semiconductor electrode (e.g., TiO₂) upon light absorption, a key process in the functioning of DSSCs. doi.orgnih.gov The ability to functionalize the iminodibenzyl core allows for fine-tuning of the dye's absorption spectrum and energy levels to maximize solar energy conversion. researchgate.netmdpi.com

Furthermore, iminodibenzyl-based pincer ligands are being developed for use in catalysis. acs.org The defined geometry and electronic environment provided by these ligands can lead to highly active and selective catalysts for various organic transformations, such as the polymerization of dienes. acs.org

| Technology | Role of Iminodibenzyl Derivative | Key Property |

| Organic Light-Emitting Diodes (OLEDs) | Blue-emitting dopant. nycu.edu.tw | Strong electron-donating character, high thermal stability. nycu.edu.tw |

| Dye-Sensitized Solar Cells (DSSCs) | Electron donor in D-π-A dyes. beilstein-journals.orgresearchgate.net | Tunable HOMO/LUMO levels for efficient charge transfer. researchgate.net |

| Homogeneous Catalysis | Pincer ligand framework for rare-earth metals. acs.org | Rigid scaffold providing steric and electronic control. acs.org |

Integration of Computational and Experimental Approaches in Molecular Design

The synergy between computational chemistry and experimental synthesis is accelerating the discovery of new iminodibenzyl-based materials. Density Functional Theory (DFT) has become an indispensable tool for predicting the geometric and electronic properties of these molecules before they are synthesized in the lab. researchgate.netmdpi.com

In the design of materials for OLEDs and DSSCs, DFT calculations are used to predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nycu.edu.twresearchgate.net This allows researchers to screen potential candidates in silico and identify structures with the desired electronic properties for efficient charge injection and transport. mdpi.com For example, computational studies have confirmed that the iminodibenzyl group acts as a strong donor, lowering the HOMO energy level in fluorescent dyes. nycu.edu.tw

Computational methods are also used to understand the fundamental properties of the iminodibenzyl ring system itself. Studies have investigated the aromaticity of the central seven-membered ring and how protonation affects its electronic structure. researchgate.net This fundamental understanding, gained through the integration of experimental NMR studies and DFT calculations, provides a solid foundation for the rational design of new functional molecules. researchgate.netnih.gov

Role of Chirality in Iminodibenzyl Derivatives

The introduction of chirality into the iminodibenzyl framework opens up new possibilities for applications in asymmetric catalysis and stereoselective molecular recognition. The non-planar, bridged structure of the dibenzo[b,f]azepine core can give rise to atropisomerism (axial chirality) when appropriately substituted, in addition to the potential for stereogenic centers (central chirality) on the ring.

A key research trend is the development of catalytic asymmetric methods to synthesize enantiomerically pure iminodibenzyl derivatives. For example, copper-catalyzed asymmetric intramolecular reductive cyclization of 2'-vinyl-biaryl-2-imines has been shown to produce 7-membered bridged biarylamines with excellent diastereoselectivity and enantioselectivity (up to 99% ee). us.es This method simultaneously establishes both central and axial stereogenic elements. us.es

The ability to control the three-dimensional structure of these molecules is critical. Chiral iminodibenzyl derivatives are being explored as ligands in asymmetric catalysis, where the defined chiral environment around the metal center can induce high enantioselectivity in chemical transformations. snf.ch The development of proline-catalyzed asymmetric [4+2] aza-Diels-Alder reactions to create fused isoquinuclidine structures highlights the potential for generating complex, polycyclic chiral molecules from iminodibenzyl-related precursors. acs.org

Mechanistic Studies of Chemical Reactivity and Catalysis

A deep understanding of reaction mechanisms is essential for optimizing existing synthetic methods and inventing new ones. Research in the iminodibenzyl field is increasingly focused on elucidating the precise pathways by which these molecules are formed and how they react.

For the synthesis of the dibenzo[b,f]azepine core, detailed mechanistic studies of catalytic cycles are crucial. The intramolecular Buchwald-Hartwig coupling, for instance, is a key ring-closing step, and studies investigate the influence of different palladium sources, ligands, and bases on the reaction outcome. nih.gov Similarly, for palladium-catalyzed domino reactions, understanding the sequence of events—such as Mizoroki-Heck addition followed by C-N bond formation—allows for the rational control of regioselectivity and yield. beilstein-journals.org

The mechanism of the ring-closure reaction of 2,2'-diaminodibenzyl has also been a subject of study. The reaction can be accomplished by heating in the presence of various catalysts, including metal salts or phosphorus halides, or by simply heating the salt form of the precursor, such as the phosphate (B84403) or hydrochloride salt. google.com Understanding how these different catalysts facilitate the intramolecular condensation and ammonia (B1221849) elimination is key to developing more efficient and lower-temperature processes. patsnap.comgoogle.com These mechanistic insights are vital for transitioning laboratory-scale syntheses to robust and scalable industrial processes. google.com

Q & A

Q. What are the recommended laboratory synthesis protocols for 3-Methoxyiminodibenzyl?

A common method involves reacting 3-methoxybenzyl alcohol with thionyl chloride in chloroform under reflux, followed by vacuum evaporation and purification via distillation or recrystallization from ether. This protocol ensures high purity by removing residual reagents and byproducts. Reaction conditions (e.g., temperature, solvent ratios) should be optimized based on precursor availability and desired yield .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming methoxy and iminodibenzyl group positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive conformational data. For example, HRMS analysis of similar compounds showed mass accuracy within 0.0004 Da . Infrared (IR) spectroscopy can also identify functional groups like C-O and C=N bonds .

Q. What safety protocols are essential when handling this compound?

Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Waste must be segregated and disposed via certified chemical waste management services to prevent environmental contamination. Safety data for analogous compounds emphasize avoiding direct exposure and ensuring proper ventilation .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields of this compound across studies?

Conduct comparative experiments using variable catalysts (e.g., palladium complexes) or solvent systems. For instance, thionyl chloride purity and reaction time significantly impact yields. Documenting detailed reaction parameters (e.g., temperature gradients, reagent stoichiometry) enables reproducibility. Cross-referencing with databases like NIST Chemistry WebBook ensures methodological consistency .

Q. What computational or experimental approaches are used to study the conformational dynamics of this compound derivatives?

Density Functional Theory (DFT) simulations predict energy-minimized conformations, while X-ray crystallography provides empirical structural data. For example, dihedral angle analysis in hexahydroisoquino benzazepines revealed steric effects of methoxy groups . Variable-temperature NMR can also probe rotational barriers in solution .

Q. How do methoxy substituents influence the reactivity of this compound in catalytic applications?

Methoxy groups act as electron-donating moieties, enhancing electron density at the iminodibenzyl core. This modifies catalytic activity in reactions like methoxycarbonylation, where palladium complexes with similar ligands show improved turnover rates. Comparative studies with non-methoxy analogs are recommended to isolate substituent effects .

Methodological Considerations

Q. What strategies optimize the purification of this compound from reaction mixtures?

Column chromatography using silica gel and ethyl acetate/hexane gradients effectively separates polar byproducts. For thermally stable compounds, fractional distillation under reduced pressure (e.g., 0.2 torr) minimizes decomposition. Recrystallization from ether or ethanol yields high-purity crystals, as demonstrated in dimethoxybenzyl chloride purification .

Q. How should researchers validate the stability of this compound under varying storage conditions?

Accelerated stability studies under controlled humidity and temperature (e.g., 25°C/60% RH vs. 40°C/75% RH) can assess degradation. Analytical techniques like HPLC track impurity profiles over time. Storage in amber vials under inert atmosphere (argon/nitrogen) prevents oxidation .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in this compound derivatives?

Multivariate regression models correlate substituent positions (e.g., methoxy vs. hydroxyl) with biological or catalytic activity. Principal Component Analysis (PCA) reduces dimensionality in spectral or crystallographic datasets, aiding in pattern recognition .

Q. How can researchers mitigate bias in interpreting spectroscopic data for novel this compound analogs?

Blind analysis protocols, where multiple researchers independently interpret NMR/HRMS data, reduce confirmation bias. Cross-validation with synthetic standards (e.g., commercially available benzazepines) ensures accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.